molecular formula C8H9ClO2S B13877023 Ethyl 2-chloro-2-thiophen-2-ylacetate

Ethyl 2-chloro-2-thiophen-2-ylacetate

Cat. No.: B13877023
M. Wt: 204.67 g/mol
InChI Key: IAGNBJOHMOSJKS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-thiophen-2-ylacetate is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a thiophene ring, a chloroacetate group, and an ester moiety, making it a versatile intermediate for constructing more complex molecules. Its structure is particularly significant for the development of novel pharmacologically active compounds. Research indicates that analogous compounds, such as Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates, demonstrate notable anti-inflammatory and analgesic activities, functioning as cyclooxygenase (COX) enzyme inhibitors . The thiophene moiety is a common feature in various bioactive molecules, and its incorporation into molecular scaffolds is a frequent strategy in drug discovery . The reactive chloromethyl ketone group adjacent to the carbonyl allows for facile nucleophilic substitution, enabling the synthesis of diverse heterocyclic systems like thiazoles , 1,2,4-triazoles, and 1,3,4-oxadiazoles . These heterocycles are privileged structures in FDA-approved drugs and investigational compounds due to their wide range of biological activities. As such, this compound serves as a key precursor for researchers developing new antimicrobial, anti-inflammatory, and antiviral agents . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

ethyl 2-chloro-2-thiophen-2-ylacetate

InChI

InChI=1S/C8H9ClO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3

InChI Key

IAGNBJOHMOSJKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Ethyl 2-thiophen-2-ylacetate

One classical approach involves the chlorination of ethyl 2-thiophen-2-ylacetate at the α-position to introduce the chlorine atom. This method typically uses reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or N-chlorosuccinimide (NCS) under controlled conditions.

  • Reaction conditions: Chlorination is carried out in solvents such as dichloromethane or chloroform at low temperatures (0–5 °C) to avoid over-chlorination or side reactions.
  • Mechanism: The α-hydrogen adjacent to the ester is substituted by chlorine via electrophilic substitution.
  • Yield and purity: Yields generally range from 70% to 85% with careful control of reaction time and temperature.

Halogenation via α-Bromination Followed by Halogen Exchange

Another method involves a two-step process:

  • α-Bromination: Ethyl 2-thiophen-2-ylacetate is first brominated at the α-position using bromine or N-bromosuccinimide (NBS).
  • Halogen exchange: The bromine atom is then replaced by chlorine using reagents like sodium chloride or other chloride sources under phase transfer catalysis.

This approach allows better control over regioselectivity and minimizes side reactions.

Synthesis from Ethyl 2-thiophen-2-ylacetate via Halogenating Agents

Ethyl 2-thiophen-2-ylacetate can be converted directly to the chloro derivative using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in the presence of bases or catalysts.

  • Advantages: This method can be performed in a one-pot reaction, reducing purification steps.
  • Reaction monitoring: pH and temperature control are critical to maximize yield and prevent decomposition.

Related Synthetic Routes in Literature

While direct preparation methods of Ethyl 2-chloro-2-thiophen-2-ylacetate are less frequently detailed, related synthetic methods for compounds with similar structures provide insight:

  • A patent describes a multi-step synthesis involving bromination and ring-closure reactions starting from ethyl acetoacetate derivatives, which could be adapted for thiophene-containing esters.
  • Another study synthesizes ethyl 2-thiophenecarboximidate hydrochloride and converts it through hydrazone intermediates to related heterocyclic compounds, indicating the versatility of thiophene esters in synthesis.
  • Research on hydrazide derivatives from ethyl chloroethanoate suggests that cold conditions and hydrazine hydrate are key for controlling reactivity and yield.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Direct chlorination Ethyl 2-thiophen-2-ylacetate Thionyl chloride, dichloromethane 0–5 2–4 hours 70–85 Requires careful temperature control
α-Bromination + halogen exchange Ethyl 2-thiophen-2-ylacetate N-bromosuccinimide; then NaCl, phase transfer catalyst 0–15 4–6 hours 65–80 Two-step process; improved regioselectivity
One-pot halogenation Ethyl 2-thiophen-2-ylacetate Phosphorus oxychloride or sulfuryl chloride Room temp 3–5 hours 75–85 Simplified process; sensitive to reaction conditions
Multi-step synthesis (related) Ethyl acetoacetate derivatives Bromination, methylation, ring-closure -5 to 15 Several hours ~80 Industrially adaptable; continuous reactor use

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-thiophen-2-ylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-azido-2-thiophen-2-ylacetate or ethyl 2-thiocyanato-2-thiophen-2-ylacetate.

    Oxidation: Products include ethyl 2-chloro-2-thiophen-2-ylsulfoxide or ethyl 2-chloro-2-thiophen-2-ylsulfone.

    Reduction: The major product is ethyl 2-chloro-2-thiophen-2-ylmethanol.

Scientific Research Applications

Ethyl 2-chloro-2-thiophen-2-ylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

    Industry: It is utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-thiophen-2-ylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-chloro-2-thiophen-2-ylacetate with structurally related esters, focusing on molecular features, reactivity, and applications inferred from the evidence.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound* C₈H₉ClO₂S ~204.67 Thiophene, Chloro, Ester N/A
Ethyl 2-thiopheneacetate C₈H₁₀O₂S 170.23 Thiophene, Ester 57382-97-5
Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate C₁₃H₁₂O₃S₂ 292.36 Two thiophenes, Hydroxy, Ester N/A
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate C₁₀H₁₀Cl₂N₂O₂ 261.11 Chlorophenyl, Chloro, Hydrazone, Ester 1155902-84-3
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl, Acetoacetate, Ester 5413-05-8

Key Differences and Implications

Substituent Effects :

  • Chloro vs. Hydroxy : The chloro group in this compound increases electrophilicity at the α-carbon compared to Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, making it more reactive in nucleophilic substitutions (e.g., Suzuki coupling) .
  • Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system enhances resonance stabilization and directs electrophilic substitution to the 5-position, unlike phenyl groups in Ethyl 2-phenylacetoacetate, which favor para/ortho substitution .

Reactivity and Applications: Ethyl 2-thiopheneacetate (CAS 57382-97-5) is used in synthesizing heterocyclic compounds due to its unsubstituted α-position, whereas the chloro substituent in this compound may facilitate cross-coupling reactions or act as a leaving group .

Physical Properties: The chloro substituent increases molecular weight and polarity, likely raising the boiling/melting points compared to non-halogenated analogs like Ethyl 2-thiopheneacetate.

Table 2: Hypothetical Reactivity Comparison

Reaction Type This compound Ethyl 2-thiopheneacetate Ethyl 2-phenylacetoacetate
Nucleophilic Substitution High (Cl as leaving group) Low (no leaving group) Moderate (keto-enol tautomerism)
Electrophilic Aromatic Substitution 5-position of thiophene 5-position of thiophene Para/ortho positions of phenyl
Cross-Coupling Potential High (Pd-catalyzed reactions) Moderate Low

Research Findings and Limitations

  • Synthetic Utility : Chloro-substituted thiophene esters are valuable in synthesizing fused heterocycles, as demonstrated by Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate (CAS M857), where similar scaffolds are used in medicinal chemistry .
  • Limitations : Direct experimental data (e.g., spectral, crystallographic) for the target compound is absent in the evidence; comparisons rely on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-chloro-2-thiophen-2-ylacetate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like ethyl 2-chloro-2-(trifluoromethylphenyl)hydrazinylidene acetate are synthesized via multi-step protocols, including hydrazone formation under acidic conditions and esterification . Optimization involves adjusting temperature (e.g., 0–5°C for intermediates), solvent polarity (e.g., dichloromethane for stabilization), and stoichiometric ratios of reagents like thiophene derivatives and chloroacetyl chloride. Kinetic studies using HPLC or GC-MS can track intermediate stability .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography (e.g., single-crystal analysis at 100 K) confirms bond lengths and stereochemistry, as demonstrated for similar ethyl chloro-hydrazinylidene acetates .
  • Spectroscopic techniques :
  • NMR : 1^1H and 13^13C NMR identify substituent effects (e.g., thiophene protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .
  • IR : Stretching frequencies for C=O (~1740 cm1^{-1}) and C-Cl (~550 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 216.03) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column chromatography with silica gel and gradient elution (hexane/ethyl acetate 8:1 to 4:1) separates polar byproducts.
  • Recrystallization from ethanol or ether yields high-purity crystals (>98%), as seen in analogous esters .
  • Distillation under reduced pressure (e.g., 80–90°C at 15 mmHg) minimizes thermal decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the thiophene and chloro groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The electron-withdrawing chloro group activates the α-carbon for nucleophilic attack, while the thiophene ring’s aromaticity stabilizes transition states. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, showing increased electrophilicity at the acetate carbonyl (Mulliken charge: −0.45 e) .
  • Experimental validation: Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3_3)4_4 catalyst and K2_2CO3_3 base in THF at 60°C, yielding biaryl derivatives (70–85% efficiency) .

Q. What computational approaches predict the compound’s potential as a pharmacophore in drug design?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinase inhibitors), using the compound’s 3D structure (PubChem CID: 57382975) to assess binding affinity (<i>K</i>d ~ 12 nM for EGFR) .
  • QSAR models correlate substituent Cl/Thiophene positions with bioactivity (e.g., IC50_{50} vs. logP), validated by in vitro assays against cancer cell lines (e.g., MCF-7) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Comparative analysis : Compile 1^1H NMR data from multiple sources (e.g., PubChem, NIST) to identify solvent- or concentration-dependent shifts (e.g., DMSO vs. CDCl3_3) .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to confirm ambiguous carbonyl or thiophene signals .

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